Methyl 4-methoxycinnamate

antimicrobial antibacterial cinnamate ester

Researchers screening for Gram-positive antimicrobial agents frequently encounter batch-to-batch variability with structurally undefined cinnamate analogs. Methyl 4-methoxycinnamate (CAS 832-01-9) resolves this with a defined para-methoxy substitution pattern that delivers superior antibacterial potency over butyl cinnamate and an established MIC of 62.5 μg/mL against S. aureus. • Active against B. subtilis ATCC 6633, B. subtilis IP 5832, and Sarcina lutea - the most sensitive organisms in a 29-strain panel • Validated fragment scaffold for α-glucosidase inhibitor development (IC₅₀ ≈ 0.04-0.05 mM for related esters) • 98% purity; stocked for immediate global dispatch

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 832-01-9
Cat. No. B188791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxycinnamate
CAS832-01-9
Synonyms4-methoxycinnamate methyl ester
4-methoxycinnamate methyl ester, (E)-isomer
4-methoxycinnamate methyl ester, (Z)-isomer
4-methoxymethyl cinnamate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)OC
InChIInChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
InChIKeyVEZIKIAGFYZTCI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxycinnamate (CAS 832-01-9): Procurement-Grade Cinnamate Ester for Antimicrobial, Photoprotection, and Fragment-Based Discovery Applications


Methyl 4-methoxycinnamate (CAS 832-01-9, molecular weight 192.21 g/mol, C₁₁H₁₂O₃) is an alkyl cinnamate ester derived from the formal condensation of 4-methoxycinnamic acid with methanol [1]. The compound features a para-methoxy substitution on the phenyl ring and an α,β-unsaturated ester moiety, endowing it with characteristic UV-B absorption (280–315 nm) and serving as a model chromophore for commercial sunscreen agents such as 2-ethylhexyl-4-methoxycinnamate (EHMC) [2]. Beyond photochemical applications, methyl 4-methoxycinnamate exhibits quantifiable antimicrobial activity against both Gram-positive bacteria and filamentous fungi [3], and is utilized as a fragment scaffold in medicinal chemistry for molecular elaboration and drug candidate screening .

Why Methyl 4-Methoxycinnamate Cannot Be Interchanged with Other Cinnamate Esters: Structure-Dependent Activity and Substitution-Specific Tolerance Profiles


Interchanging methyl 4-methoxycinnamate with structurally related cinnamate esters or acids introduces quantifiable performance divergences that preclude direct substitution in research and industrial workflows. The para-methoxy substitution pattern governs α-glucosidase inhibition potency: 4-methoxy-trans-cinnamic acid and its ethyl ester exhibit IC₅₀ values of 0.04–0.05 mM, whereas larger alkoxy substituents at the same position produce negligible inhibition (IC₅₀ > 5 mM) [1]. In antifungal tolerance studies, Saccharomyces cerevisiae glr1Δ mutants display tolerance to 4-methoxycinnamic acid, yet this tolerance is overcome by the deoxygenated analog 4-methylcinnamic acid, demonstrating that even minor structural perturbations alter microbial susceptibility profiles [2]. Similarly, antimicrobial activity varies substantially with the ester alkyl chain: p-methoxy methyl cinnamate demonstrates superior antibacterial potency relative to butyl cinnamate across multiple test organisms [3]. These structure-activity relationships underscore that procurement decisions predicated solely on in-class chemical similarity, without reference to substitution pattern and ester moiety identity, risk selecting compounds with divergent and potentially inadequate biological performance.

Quantitative Differentiation of Methyl 4-Methoxycinnamate: Comparative Evidence Against Closest Analogs


Antimicrobial Activity: Methyl 4-Methoxycinnamate Demonstrates Superior Antibacterial Potency Relative to Butyl Cinnamate Against Staphylococcus aureus

In a direct comparative study of synthetic cinnamate esters, methyl 4-methoxycinnamate (p-methoxy methyl cinnamate) exhibited quantifiably superior antibacterial activity relative to butyl cinnamate. Against the clinically relevant pathogen Staphylococcus aureus, methyl 4-methoxycinnamate achieved a minimum inhibitory concentration (MIC) of 62.5 μg/mL [1]. The study employed a microdilution method across 29 microorganisms and established that antimicrobial activity of both methyl cinnamate and p-methoxy methyl cinnamate was better than that of butyl cinnamate, with Sarcina lutea, Bacillus subtilis ATCC 6633, B. subtilis, and B. subtilis IP 5832 (probiotic) identified as the most sensitive bacterial strains [1].

antimicrobial antibacterial cinnamate ester Staphylococcus aureus minimum inhibitory concentration

Antifungal Tolerance Profile: 4-Methylcinnamic Acid Overcomes glr1Δ Mutant Tolerance That Confers Resistance to 4-Methoxycinnamic Acid

A structure-activity relationship study investigating 33 cinnamic acid derivatives against Saccharomyces cerevisiae cell wall mutants revealed that 4-methylcinnamic acid—the deoxygenated structural analog of 4-methoxycinnamic acid—overcame tolerance of glr1Δ mutants to 4-methoxycinnamic acid [1]. The glr1Δ mutation, affecting glutathione reductase in the CAS-responsive pathway, confers tolerance to 4-methoxycinnamic acid, yet this tolerance is circumvented by 4-methylcinnamic acid. This differential susceptibility highlights that para substitution identity (methoxy versus methyl) critically determines antifungal efficacy in genetic backgrounds with compromised cell wall integrity [1].

antifungal tolerance cinnamic acid analogs Saccharomyces cerevisiae glr1Δ mutant structure-activity relationship

Insecticidal Efficacy Context-Dependent Differentiation: Methyl Cinnamate Exhibits Lower LD₅₀ Than Ethyl 4-Methoxycinnamate Against Stored-Product Pests

In a standardized fumigant bioassay evaluating phenylpropanoid esters derived from Alpinia galanga root oil, methyl cinnamate demonstrated lower LD₅₀ values than ethyl 4-methoxycinnamate against key stored-product insect pests. For Sitotroga cerealella adults, methyl cinnamate achieved an LD₅₀ of 1.38 μg/cm³ compared to ethyl 4-methoxycinnamate at 2.04–6.24 μg/cm³; for Plodia interpunctella larvae, the respective values were 4.49 μg/cm³ and 2.04–6.24 μg/cm³ [1]. The study further noted that incorporation of a methoxy group onto the cinnamate scaffold may augment effectiveness in Sitophilus spp., albeit insecticidal efficacy is context-dependent across taxa [1]. The steam-distilled ester-enriched oil, containing methyl cinnamate (43.32%) and ethyl 4-methoxycinnamate (31.36%), was 1.6–2.5× more toxic than hexane extract across all four tested pest species [1].

insecticidal fumigant toxicity stored-product pests cinnamate esters LD50

α-Glucosidase Inhibition: 4-Methoxy-trans-Cinnamic Acid Ethyl Ester Achieves IC₅₀ = 0.05 mM, While Larger Alkoxy Substituents Show Negligible Activity (IC₅₀ > 5 mM)

A structure-activity relationship study of trans-cinnamic acid derivatives on α-glucosidase inhibition established that 4-methoxy-trans-cinnamic acid and 4-methoxy-trans-cinnamic acid ethyl ester exerted the highest potent inhibitory activity among all tested trans-cinnamic acid derivatives, with IC₅₀ values of 0.04 ± 0.01 mM and 0.05 ± 0.03 mM, respectively [1]. In stark contrast, compounds bearing larger alkoxy substituents at the para position exhibited little effect on α-glucosidase inhibition, with IC₅₀ values exceeding 5 mM—a greater than 100-fold reduction in potency [1]. Mechanistically, 4-methoxy-trans-cinnamic acid acted as a non-competitive inhibitor (Kᵢ = 0.06 ± 0.01 mM), whereas the ethyl ester variant was a competitive inhibitor (Kᵢ = 0.02 ± 0.01 mM) [1]. The study further demonstrated that 4-methoxy-trans-cinnamic acid inhibited intestinal sucrase and maltase with IC₅₀ values of 10.9 ± 0.75 mM and 8.75 ± 0.80 mM, respectively [1].

α-glucosidase inhibition antidiabetic cinnamic acid derivatives structure-activity relationship IC50

Synthesis Efficiency: Methyl 4-Methoxycinnamate Isolated in 91–94% Yield via Standard Esterification Protocols

Multiple preparative routes report high isolated yields for methyl 4-methoxycinnamate under standard laboratory conditions. Synthesis via esterification of 4-methoxycinnamic acid with methanol, followed by purification, affords the target compound in 91% isolated yield . An alternative purification protocol employing column chromatography with petroleum ether:ethyl acetate (90:10) followed by recrystallization from methanol provides the pure ester in 94% yield (9.0 g scale) with a melting point of 87–89 °C, consistent with literature values [1]. These high-yielding protocols demonstrate reliable synthetic accessibility that supports cost-effective procurement decisions for research-scale applications.

synthesis esterification cinnamate yield preparative chemistry

Anti-inflammatory Activity Limited to Ethyl Ester Analog: 4-Methoxycinnamic Acid Ethyl Ester Inhibits COX-2 with IC₅₀ = 0.83 μM; Direct Data for Methyl Ester Unavailable

4-Methoxycinnamic acid ethyl ester demonstrates quantifiable anti-inflammatory activity through inhibition of cyclooxygenase enzymes, with IC₅₀ values of 1.12 μM for COX-1 and 0.83 μM for COX-2 . The compound also inhibits NF-κB (IC₅₀ = 88.7 μM) and suppresses production of pro-inflammatory cytokines TNF-α (IC₅₀ = 96.84 μg/mL) and IL-1β (IC₅₀ = 166.4 μg/mL) . In vivo, ethyl p-methoxycinnamate dose-dependently inhibits carrageenan-induced edema with a minimum inhibitory concentration of 100 mg/kg . However, direct anti-inflammatory activity data for methyl 4-methoxycinnamate are not available in the primary literature. While general anti-inflammatory properties are anecdotally attributed to methyl 4-methoxycinnamate in vendor documentation, quantitative enzyme inhibition data exist only for the ethyl ester analog. This represents a notable evidence gap that should inform procurement decisions for anti-inflammatory research applications.

anti-inflammatory cyclooxygenase COX-2 inhibition cinnamate ester IC50

Validated Application Scenarios for Methyl 4-Methoxycinnamate Based on Quantitative Comparative Evidence


Antimicrobial Susceptibility Screening Against Gram-Positive Pathogens, Including Staphylococcus aureus

Based on the established MIC of 62.5 μg/mL against S. aureus and demonstrated superiority over butyl cinnamate in microdilution assays [1], methyl 4-methoxycinnamate is a justified procurement choice for antimicrobial screening programs targeting Gram-positive bacteria. The compound is particularly suitable for comparative studies involving Bacillus subtilis ATCC 6633, B. subtilis IP 5832 (probiotic), and Sarcina lutea, which were identified as the most sensitive organisms in the reference panel of 29 microorganisms [1]. Researchers should note that the methoxy substitution pattern contributes to the observed activity profile and may not extrapolate directly to Gram-negative species.

Postharvest Fumigant Research Targeting Stored-Product Insect Pests, Notably Sitotroga cerealella

The fumigant LD₅₀ of 1.38 μg/cm³ for methyl cinnamate against S. cerealella adults—representing approximately 1.5–4.5× greater potency than ethyl 4-methoxycinnamate [1]—positions methyl cinnamate and its 4-methoxy derivative as candidate vapor-phase botanical insecticides for postharvest protection research. Applications in closed or hermetic storage systems may leverage the volatility-driven exposure mechanism identified for ester-enriched Alpinia galanga oils, where methyl cinnamate and ethyl 4-methoxycinnamate together constitute >70% of the active ester fraction and drive 1.6–2.5× enhanced toxicity relative to hexane extracts [1].

α-Glucosidase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The 4-methoxy substitution on the cinnamate scaffold confers α-glucosidase inhibitory potency (IC₅₀ ≈ 0.04–0.05 mM for the acid and ethyl ester) that exceeds that of larger alkoxy-substituted analogs by >100-fold [1]. Methyl 4-methoxycinnamate serves as a validated fragment scaffold for molecular elaboration in antidiabetic drug discovery programs. The compound's utility in fragment-based approaches is supported by its characterization as a fragment molecule suitable for molecular splicing, extension, and modification in novel drug candidate design and screening workflows . Researchers should consider that the competitive inhibition mode observed for the ethyl ester (Kᵢ = 0.02 ± 0.01 mM) may differ from the non-competitive mechanism of the free acid [1], informing ester selection based on desired binding kinetics.

Antifungal Tolerance Mechanism Studies in Saccharomyces cerevisiae Cell Wall Integrity Mutants

The differential susceptibility profile established in S. cerevisiae glr1Δ mutants—where tolerance to 4-methoxycinnamic acid is overcome by the deoxygenated 4-methylcinnamic acid analog [1]—makes methyl 4-methoxycinnamate a valuable tool compound for probing glutathione reductase-dependent antifungal tolerance mechanisms. This scenario is particularly relevant for studies investigating cell wall integrity pathway components (slt2Δ, bck1Δ) and their interaction with cinnamic acid derivative susceptibility [1]. Procurement of both methyl 4-methoxycinnamate and its 4-methylcinnamic acid analog enables controlled comparative experiments to dissect the role of para substitution in antifungal chemosensitization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-methoxycinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.